N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzothiadiazole moiety linked to a trimethoxybenzamide group. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and materials science. The benzothiadiazole unit is known for its electron-accepting properties, making it a valuable component in the design of optoelectronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiadiazole moiety can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of optoelectronic materials.
Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the benzothiadiazole unit.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-accepting capabilities.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole unit can act as an electron acceptor, facilitating charge transfer processes in optoelectronic applications. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
- N-(2,1,3-benzothiadiazol-4-yl)-1-benzofuran-2-carboxamide
- N-(2,1,3-benzothiadiazol-4-yl)hydrazinecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which can enhance its solubility and bioavailability. Additionally, the combination of the benzothiadiazole and trimethoxybenzamide units provides a unique set of photophysical and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)17-10-5-4-6-11-14(10)19-24-18-11/h4-8H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCJKGAJTRJXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351864 |
Source
|
Record name | N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6237-38-3 |
Source
|
Record name | N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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